![molecular formula C7H7Cl2N3O B1405130 3,5-Dichloro-6-ethylpyrazine-2-carboxamide CAS No. 313340-08-8](/img/structure/B1405130.png)
3,5-Dichloro-6-ethylpyrazine-2-carboxamide
Overview
Description
3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H7Cl2N3O . It is a solid substance and is used in scientific experiments for various purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with chlorine atoms at the 3 and 5 positions and an ethyl group at the 6 position . The carboxamide group is attached to the 2 position of the pyrazine ring .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 220.06 g/mol . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Antidepressant Research
3,5-Dichloro-6-ethylpyrazine-2-carboxamide and its derivatives are being explored for their potential use in antidepressant medication. A study found that structurally novel 5-HT3 receptor antagonists derived from pyrazine-carboxamide compounds exhibit promising antidepressant-like activity, indicating a potential application in treating depression (Mahesh et al., 2011).
Anticancer and Anti-inflammatory Agents
Research has been conducted on pyrazolopyrimidines derivatives, which are chemically related to this compound. These compounds have been evaluated for their effectiveness as anticancer and anti-5-lipoxygenase agents, showing potential applications in oncology and inflammation treatment (Rahmouni et al., 2016).
Antimicrobial Research
Alkylamino derivatives of pyrazine-2-carboxamide, which is structurally related to this compound, have been shown to possess antimycobacterial properties. This research suggests potential applications in developing new treatments for mycobacterial infections, including drug-resistant strains (Servusová-Vaňásková et al., 2015).
Synthesis of Nucleosides
Studies have also been conducted on the synthesis of novel tricyclic nucleosides using pyrazine derivatives. This area of research may have implications for the development of new therapeutic agents, particularly in the field of antiviral and anticancer drug development (Hamamichi, 1991).
Environmental Degradation Studies
There is research on the degradation kinetics of atrazine, a chemical structurally related to this compound, and its degradation products with ozone and OH radicals. This study provides insights into the environmental fate of such compounds and their potential impact on water treatment processes (Acero et al., 2000).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
3,5-dichloro-6-ethylpyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O/c1-2-3-5(8)12-6(9)4(11-3)7(10)13/h2H2,1H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIXLCQPYRNBEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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